

# A Technical Guide to Boc-Leu-OH Hydrate: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Boc-Leu-OH hydrate*

Cat. No.: *B1355580*

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This technical guide provides an in-depth overview of N- $\alpha$ -(tert-Butoxycarbonyl)-L-leucine monohydrate (**Boc-Leu-OH hydrate**), a crucial building block in peptide synthesis. This document details its chemical and physical properties, core applications in solid-phase peptide synthesis (SPPS), and provides a detailed experimental protocol for its use. Furthermore, it illustrates key workflows and conceptual pathways relevant to its application.

## Chemical and Physical Properties of Boc-Leu-OH Hydrate

**Boc-Leu-OH hydrate** is a derivative of the amino acid L-leucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides. The compound is typically available as a white crystalline solid.

[1]

Property	Value	References
Synonyms	N-Boc-L-leucine monohydrate, (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate	
CAS Number	13139-15-6 (often used for both anhydrous and hydrate forms), 200936-87-4 (specific to hydrate)	[1]
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>5</sub>	[2]
Molecular Weight	249.30 g/mol	[2]
Anhydrous MW	231.29 g/mol	[3]
Melting Point	85-87 °C	[2]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in solvents like dichloromethane, dimethylformamide, and ethyl acetate.	[4]
Storage	2-8°C, sealed in a dry environment.	[4]

## Core Application: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

The primary application of **Boc-Leu-OH hydrate** is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. In this methodology, the N-terminus of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, or carbamates.[2]

The Boc-SPPS cycle involves a series of repeated steps:

- Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).  
[5]
- Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).  
[2]
- Coupling: The next Boc-protected amino acid (e.g., **Boc-Leu-OH hydrate**) is activated and coupled to the free N-terminus of the resin-bound peptide.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.  
[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).  
[5]

## Experimental Protocol: Synthesis of a Model Tripeptide (Boc-Leu-Ala-Gly-OH) on Merrifield Resin

This protocol details the manual synthesis of the tripeptide Boc-Leu-Ala-Gly-OH on a Merrifield resin, a common solid support for Boc-SPPS.

Materials:

- Merrifield resin (chloromethylated polystyrene-divinylbenzene)
- Boc-Gly-OH
- Boc-Ala-OH
- **Boc-Leu-OH hydrate**
- Diisopropylethylamine (DIEA)
- Dicyclohexylcarbodiimide (DCC)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Methanol
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )

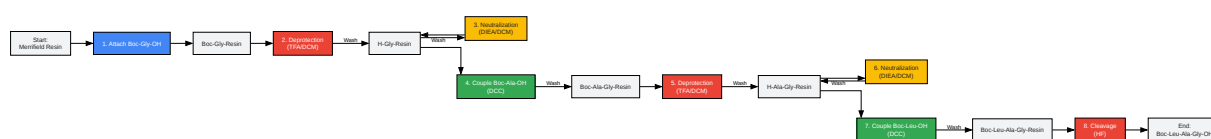
Procedure:

- Resin Preparation and First Amino Acid Attachment (Boc-Gly-Merrifield Resin):
  - Swell 1 g of Merrifield resin in DMF for 1 hour in a reaction vessel.
  - In a separate flask, dissolve Boc-Gly-OH (2 equivalents relative to resin loading) in a minimal amount of DMF and neutralize with a solution of cesium carbonate in water.
  - Evaporate the solvent to obtain cesium salt of Boc-Gly-OH.
  - Add the Boc-Gly-OH cesium salt to the swollen resin and heat at 50°C overnight.
  - Wash the resin with DMF, methanol, and DCM, and dry under vacuum.
- Deprotection of Boc-Gly-Merrifield Resin:
  - Swell the resin in DCM.
  - Treat the resin with a 50% TFA in DCM solution for 30 minutes.
  - Wash the resin with DCM.
- Neutralization:
  - Treat the resin with a 10% DIEA in DCM solution for 10 minutes.
  - Wash the resin with DCM.

- Coupling of Boc-Ala-OH:
  - Dissolve Boc-Ala-OH (3 equivalents) and DCC (3 equivalents) in DCM.
  - Add the activated amino acid solution to the resin and shake for 2 hours.
  - Monitor the coupling reaction using a Kaiser test.
  - Wash the resin with DCM and DMF.
- Deprotection of Boc-Ala-Gly-Merrifield Resin:
  - Repeat step 2.
- Neutralization:
  - Repeat step 3.
- Coupling of **Boc-Leu-OH hydrate**:
  - Dissolve **Boc-Leu-OH hydrate** (3 equivalents) and DCC (3 equivalents) in DCM.
  - Add the activated amino acid solution to the resin and shake for 2 hours.
  - Monitor the coupling reaction using a Kaiser test.
  - Wash the resin with DCM and DMF.
- Final Cleavage:
  - Dry the resin thoroughly.
  - Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.
  - Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
  - Purify the peptide using reverse-phase HPLC.

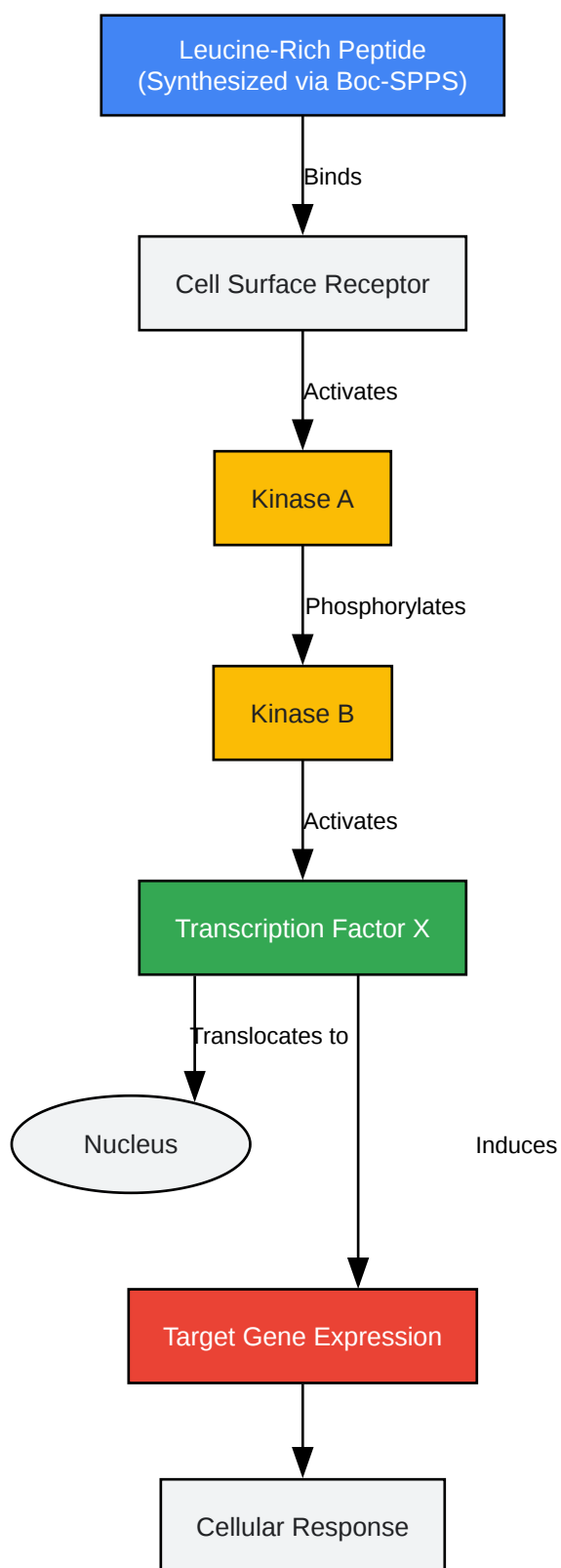
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core experimental workflow of Boc-SPPS and a conceptual signaling pathway where a leucine-rich peptide, synthesized using **Boc-Leu-OH hydrate**, could play a role.



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Caption: Workflow for the Boc-SPPS of a tripeptide.



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Caption: A hypothetical signaling pathway initiated by a leucine-rich peptide.

## Conclusion

**Boc-Leu-OH hydrate** is an indispensable reagent for researchers engaged in peptide synthesis. Its use in the well-established Boc-SPPS methodology allows for the reliable and efficient construction of a wide array of peptides for research, diagnostic, and therapeutic applications. Understanding its properties and the nuances of its application in SPPS is fundamental for any scientist working in the field of peptide chemistry and drug development.

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